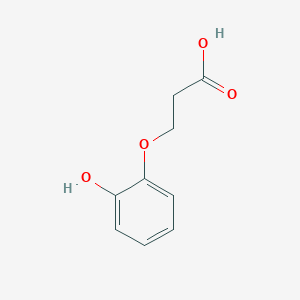

3-(2-Hydroxyphenoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Hydroxyphenoxy)propanoic acid is a phenyl propionic acid derivative. It is a monocarboxylic acid where one of the hydrogens at position 3 is substituted by a 2-hydroxyphenyl group . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenoxy)propanoic acid can be achieved through several methods. One common method involves the hydroxylation of 2-phenoxypropionic acid using microorganisms with hydroxylases . Another method includes the reaction of 2-(4-halogenated phenoxy) propionic acid with a supported copper chloride catalyst under micro-pressure conditions .

Industrial Production Methods: Industrial production often involves the use of high-throughput screening methods to identify microorganisms capable of biosynthesizing the compound through selective hydroxylation . This method is preferred due to its high selectivity, mild reaction conditions, and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone-type compounds using oxidants like potassium dichromate.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium dichromate as an oxidant.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Halogenating agents for introducing halogen atoms.

Major Products:

Oxidation: Quinone-type compounds.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

3-(2-Hydroxyphenoxy)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a standard in the study of microbial metabolism of catechin stereoisomers.

Biology: Suitable as a growth substrate for various strains of E.

Medicine: Studied for its antiulcerogenic effects in the prevention of serotonin-induced ulcerogenesis.

Industry: Used in the production of aryloxyphenoxypropionate herbicides.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiulcerogenic effect is attributed to its ability to prevent serotonin-induced ulcerogenesis . The compound also serves as a substrate for microbial metabolism, leading to the production of various metabolites .

Comparison with Similar Compounds

- 3-(4-Hydroxyphenyl)propionic acid

- 3-(3-Methoxyphenyl)propionic acid

- 4-Hydroxyphenylacetic acid

- 2-Hydroxyphenylacetic acid

- 3-Hydroxypropionic acid

Comparison: 3-(2-Hydroxyphenoxy)propanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. For example, its antiulcerogenic effect is not observed in similar compounds like 3-(4-Hydroxyphenyl)propionic acid .

Biological Activity

3-(2-Hydroxyphenoxy)propanoic acid (also known as 2-hydroxybenzenepropanoic acid) is a compound that has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C9H10O3

- Molecular Weight : 166.18 g/mol

This compound features a phenolic hydroxyl group, which contributes significantly to its biological activity by participating in various chemical reactions.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress, which is linked to numerous diseases. Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity.

- DPPH Radical Scavenging Assay : In vitro assays revealed that certain derivatives of this compound effectively scavenge DPPH radicals, indicating their potential as antioxidants. For instance, compound 20 from a related study showed potent antioxidant properties comparable to ascorbic acid .

Table 1: Antioxidant Activity of Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Compound 20 | 85% | 12 |

| Ascorbic Acid | 95% | 10 |

| Compound 17 | 78% | 15 |

Anticancer Activity

Research indicates that derivatives of this compound possess anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549.

- Cell Viability Assays : Compounds were tested for their ability to reduce cell viability in A549 cells. Notably, certain derivatives achieved over 50% reduction in viability compared to untreated controls .

Table 2: Anticancer Activity Against A549 Cells

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control (Untreated) | 100% | - |

| Compound 20 | 17.2% | p = 0.0011 |

| Compound 21 | 34.2% | p = 0.0206 |

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against various drug-resistant pathogens, including those from the ESKAPE group and Candida species.

- Minimum Inhibitory Concentrations (MIC) : The derivatives showed promising results, with MIC values ranging from 0.5 to 64 µg/mL against several resistant strains .

Table 3: Antimicrobial Activity Against Drug-Resistant Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida auris | 8 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 |

Case Studies and Clinical Relevance

Several studies have highlighted the clinical relevance of compounds similar to or derived from this compound:

- Cardiovascular Health : Research has shown that phenolic compounds can modulate endothelial function and improve cardiovascular health outcomes by maintaining nitric oxide balance in human umbilical vein endothelial cells (HUVECs) .

- Inflammation Reduction : The inhibition of inflammatory pathways such as NF-κB has been observed with related compounds, suggesting a role in reducing inflammation associated with cardiovascular diseases .

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-(2-hydroxyphenoxy)propanoic acid |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4,10H,5-6H2,(H,11,12) |

InChI Key |

IOAGPYVUYQPCMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.